molecular formula C16H15BrN4O2S B2674105 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034372-94-4

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2674105
CAS No.: 2034372-94-4
M. Wt: 407.29
InChI Key: HNSPAFKPJWRHSK-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method involves the initial formation of the sulfonamide group followed by the introduction of the bromine atom and the pyridine-pyrazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the bromine atom and heterocyclic rings can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide: Similar structure but with a different position of the pyridine ring.

    2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide: Lacks the bromine atom.

Uniqueness

The uniqueness of 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, in particular, allows for unique substitution reactions that are not possible with similar compounds lacking this feature.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c17-15-3-1-2-4-16(15)24(22,23)20-9-10-21-12-14(11-19-21)13-5-7-18-8-6-13/h1-8,11-12,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSPAFKPJWRHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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